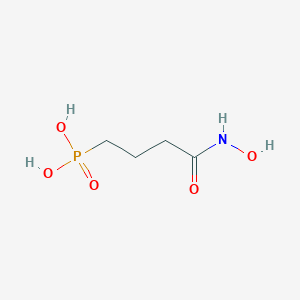

N-Hydroxy-4-phosphonobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hidroxi-4-fosfonobutanamida es una molécula pequeña con la fórmula química C₄H₁₀NO₅P.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Hidroxi-4-fosfonobutanamida generalmente implica la reacción del ácido 4-fosfonobutírico con hidroxilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso puede involucrar pasos como la esterificación, la hidrólisis y la purificación para obtener el compuesto final .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para N-Hidroxi-4-fosfonobutanamida no están ampliamente documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la aplicación de técnicas de purificación a gran escala para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Hidroxi-4-fosfonobutanamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar diferentes derivados de fosfonato.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.

Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ésteres de fosfonato, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Organic Synthesis

NH4PB is utilized as a reagent in various organic synthesis reactions. Its ability to participate in oxidation and substitution reactions makes it valuable for synthesizing complex organic compounds. For example, it can undergo oxidation to form phosphonate derivatives or be involved in substitution reactions where the hydroxyl group is replaced by other functional groups.

Biological Applications

In biological research, NH4PB has been studied for its potential role as an enzyme inhibitor. One of the key targets is triosephosphate isomerase (TPI), an enzyme crucial for glycolysis. NH4PB can inhibit TPI activity, thereby impacting metabolic processes within cells . This inhibition suggests potential applications in metabolic disorders and cancer therapy.

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of NH4PB, particularly in targeting specific enzymes or pathways related to diseases such as cancer. For instance, studies have indicated that derivatives of related compounds exhibit significant anti-cancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . Although NH4PB itself has not been directly linked to anti-cancer effects, its structural analogs suggest a promising avenue for further investigation.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of NH4PB on TPI demonstrated that the compound could effectively reduce enzyme activity, leading to altered glycolytic flux in cancer cells. This alteration could potentially slow down tumor growth and enhance the efficacy of existing treatments .

Case Study 2: Synthesis of Derivatives

Research into derivatives of NH4PB has revealed their potential as HDAC inhibitors. One derivative showed superior inhibition compared to established HDAC inhibitors like SAHA, indicating that NH4PB and its derivatives could serve as lead compounds for developing new cancer therapeutics .

Mecanismo De Acción

El mecanismo de acción de N-Hidroxi-4-fosfonobutanamida implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la triosa fosfato isomerasa, una enzima involucrada en la vía glucolítica. El compuesto puede inhibir la actividad de esta enzima, afectando así los procesos metabólicos en las células .

Compuestos Similares:

- N-Hidroxi-4-fosfonobutírico

- Ácido 4-fosfonobutírico

- N-Hidroxi-2-fosfonoacetamida

Comparación: N-Hidroxi-4-fosfonobutanamida es único debido a su estructura específica, que le permite interactuar con ciertas enzimas y vías de manera diferente en comparación con compuestos similares. Por ejemplo, su grupo hidroxilo y su porción de fosfonato proporcionan propiedades de reactividad y unión distintas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Comparación Con Compuestos Similares

- N-Hydroxy-4-phosphonobutyrate

- 4-Phosphonobutyric acid

- N-Hydroxy-2-phosphonoacetamide

Comparison: N-Hydroxy-4-phosphonobutanamide is unique due to its specific structure, which allows it to interact with certain enzymes and pathways differently compared to similar compounds. For instance, its hydroxyl group and phosphonate moiety provide distinct reactivity and binding properties, making it a valuable tool in biochemical research .

Actividad Biológica

N-Hydroxy-4-phosphonobutanamide (NH4PBA) is a compound that has garnered attention in various fields of biological research, particularly for its potential roles in enzyme inhibition and as a biochemical probe. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, along with a comparative analysis with related compounds.

| Property | Value |

|---|---|

| CAS Number | 146086-80-8 |

| Molecular Formula | C₄H₁₀N₁O₅P |

| Molecular Weight | 183.10 g/mol |

| IUPAC Name | [4-(hydroxyamino)-4-oxobutyl]phosphonic acid |

| SMILES | C(CC(=O)NO)CP(=O)(O)O |

Synthesis

The synthesis of this compound typically involves the reaction of 4-phosphonobutyric acid with hydroxylamine under controlled conditions. The process may include steps such as:

- Esterification

- Hydrolysis

- Purification

These steps ensure the formation of the desired product with high purity and yield.

This compound has been shown to interact specifically with triosephosphate isomerase (TIM), an enzyme crucial in the glycolytic pathway. The compound acts as an inhibitor, affecting metabolic processes by binding to the active site or altering enzyme conformation. Notably, studies have demonstrated that NH4PBA can stabilize the open conformation of TIM, which is critical for its enzymatic function .

Biological Activities

- Enzyme Inhibition : NH4PBA has shown significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its interaction with TIM suggests potential applications in targeting metabolic disorders or infections caused by pathogens like Plasmodium falciparum.

- Medicinal Chemistry : The compound is being investigated for its therapeutic potential, particularly in drug development targeting specific enzymes or pathways associated with diseases.

- Biochemical Probes : Due to its ability to inhibit key enzymes, NH4PBA serves as a useful tool in biochemical research for studying enzyme kinetics and mechanisms .

Study 1: Inhibition of Triosephosphate Isomerase

A study focused on the inhibition of TIM by NH4PBA revealed that the compound binds effectively to the enzyme, leading to altered kinetics. This study highlighted the importance of loop dynamics in TIM's functionality and how NH4PBA stabilizes certain conformations that may hinder normal enzyme activity .

Study 2: Potential Antimalarial Applications

Research has explored NH4PBA's effects on Plasmodium falciparum, suggesting that its inhibition of TIM could disrupt glycolysis in the parasite, presenting a potential therapeutic avenue for malaria treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Similarity | Known Biological Activity |

|---|---|---|

| N-Hydroxy-2-phosphonoacetamide | Moderate | Enzyme inhibition |

| 4-Phosphonobutyric acid | High | Precursor for various derivatives |

| N-Hydroxy-4-phosphonobutyrate | Moderate | Limited studies on biological activity |

Propiedades

Número CAS |

146086-80-8 |

|---|---|

Fórmula molecular |

C4H10NO5P |

Peso molecular |

183.10 g/mol |

Nombre IUPAC |

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |

InChI |

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |

Clave InChI |

AKXSFRVADDCWTF-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NO)CP(=O)(O)O |

SMILES canónico |

C(CC(=O)NO)CP(=O)(O)O |

Key on ui other cas no. |

146086-80-8 |

Sinónimos |

4PBH N-hydroxy-4-phosphonobutanamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.